trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
Description
trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a chiral organic compound featuring a tetrahydropyran ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a carboxylic acid group at the 2-position. The tetrahydropyran scaffold is widely utilized in medicinal chemistry due to its ability to mimic bioactive conformations of sugars and other cyclic ethers, enhancing interactions with biological targets such as enzymes or receptors . The Boc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection during synthetic workflows, particularly in peptide synthesis and drug design . The carboxylic acid moiety allows for precise quantitative analysis and integration into larger molecular architectures via amide bond formation . Commercially available at 95% purity, this compound is produced on a kilogram scale, underscoring its industrial relevance .
Properties
IUPAC Name |
(2R,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSRTMHTJHLLE-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](OC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allylation and Ring-Closing Metathesis
The synthesis begins with D-glucose-derived allyl ethers (e.g., compound 11a in), which undergo allylation with allyl bromide in the presence of sodium hydride (NaH) . This step introduces the necessary olefin for subsequent cyclization. Grubbs’ first-generation catalyst facilitates ring-closing metathesis in anhydrous toluene, yielding a dihydro-pyran scaffold (compound 13 ).
Silyl Protection and Oxidation
The primary alcohol in the dihydro-pyran intermediate is protected using tert-butyldimethylsilyl (TBS) chloride , ensuring regioselectivity during subsequent oxidation. Swern oxidation (oxalyl chloride, DMSO, CH₂Cl₂) converts the secondary alcohol to a ketone, which is further oxidized to the carboxylic acid using NaClO₂ and H₂O₂ in a tert-butanol/water system.
Boc Protection and Hydrogenation
The amine group is introduced via reductive amination of the ketone intermediate using Li/NH₃ in THF, followed by Boc protection with di-tert-butyl dicarbonate . Catalytic hydrogenation (Pd/C, H₂ ) saturates the pyran ring, yielding the trans-configured tetrahydro-pyran core.
Alternative Methodologies from Patent Literature
Carbodiimide-Mediated Coupling
A patent by describes coupling N-Boc-trans-4-amino-L-proline methyl ester with a carboxylic acid derivative using BOP-Cl (bis-(2-oxo-3-oxazolidinyl)-phosphinic acid chloride) and DIPEA in DMF. While this method targets proline derivatives, analogous conditions apply to tetrahydro-pyran systems by substituting the proline core with a pyran intermediate.
Mesylation and Nucleophilic Substitution
Intermediate 17 (from) undergoes mesylation with methanesulfonyl chloride in THF, followed by displacement with sodium azide or amines to install functional groups. Subsequent hydrolysis of the methyl ester with NaOH in ethanol/water affords the carboxylic acid.
Optimization Strategies for Yield and Purity
Solvent and Base Selection
Catalytic Hydrogenation Conditions
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Pd/C (10%) in methanol achieves full saturation of the pyran ring without over-reduction of the Boc group.
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Raney nickel offers a cost-effective alternative but requires rigorous exclusion of oxygen to prevent deprotection.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols to form esters, a critical step in prodrug synthesis or modifying solubility. Common reagents include:
Mechanistic Notes :
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DCC mediates carboxylate activation via formation of an O-acylisourea intermediate, enabling nucleophilic attack by alcohols.
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DMAP acts as a nucleophilic catalyst, accelerating ester formation .
Amide Bond Formation
The carboxylic acid reacts with primary/secondary amines to form amides, a cornerstone of peptide coupling:
| Coupling Reagent | Base | Solvent | Yield | Application |
|---|---|---|---|---|
| EDCl/HOBt | DIPEA | DMF | 75–90% | Peptide backbone extension |
| HATU | NMM | DCM | 85–95% | High-efficiency coupling |
| DCC/NHS | - | THF | 70–80% | Stable NHS ester intermediate |
Example :
Reaction with benzylamine using EDCl/HOBt yields trans-5-(Boc-amino)-N-benzyl-tetrahydropyran-2-carboxamide, confirmed by LC-MS and NMR .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine:
Mechanism :
Protonation of the Boc group’s carbonyl oxygen induces tert-butyl cation elimination, releasing CO₂ and generating the free amine .
a) Reduction of Carboxylic Acid
Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol:
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Conditions : LiAlH₄ (2 eq), dry THF, 0°C → reflux, 6 hrs.
b) Oxidation of Alcohols
If reduced to alcohol (e.g., via LiAlH₄), further oxidation reforms the carboxylic acid:
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Reagent : KMnO₄/H₂SO₄, 60°C, 8 hrs.
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Yield : ~70% recovery of original acid.
Ring-Opening Reactions
The tetrahydropyran ring undergoes acid-catalyzed hydrolysis under harsh conditions:
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Conditions : 6M HCl, 100°C, 24 hrs.
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Product : Linear amino diol-carboxylic acid, confirmed by X-ray crystallography .
Stereochemical Stability
The trans-configuration at C2 and C5 remains intact under standard conditions (pH 2–12, ≤80°C). Epimerization occurs only under strongly basic conditions (pH >12, 100°C) .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
One of the prominent applications of trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is in the development of selective protein degraders for cancer therapies. For instance, a study highlighted its role in designing heterobifunctional degraders targeting histone deacetylase 4 (HDAC4), which is implicated in several cancers. The compound was used to assess degradation efficiency in various cell lines, showing promising results in reducing HDAC4 protein levels through proteasomal degradation pathways .
G-Protein Coupled Receptors (GPCRs)
Another application involves its use as a building block for linkers in bitopic ligands directed toward GPCRs. This approach is crucial for regulating pharmacological effects and enhancing the selectivity of drug candidates. The compound's structural features allow it to serve effectively in the synthesis of cyclic aliphatic linkers, which are essential for modulating receptor interactions .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its structural properties enable it to interact with various enzymes, thereby influencing biochemical pathways. For example, studies have shown that derivatives of this compound can effectively inhibit certain enzymes involved in metabolic processes, providing insights into new therapeutic strategies for metabolic disorders .
Synthetic Organic Chemistry
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including decarboxylative additions and amide couplings, makes it a valuable building block for creating diverse chemical entities .
Data Table: Summary of Applications
Case Studies
Case Study 1: HDAC4 Selective Degraders
In a recent study, researchers utilized this compound to synthesize compounds that selectively degrade HDAC4 in Jurkat E6-1 cells. The results demonstrated that treatment with these compounds significantly reduced HDAC4 levels compared to control groups, underscoring their potential in targeted cancer therapies .
Case Study 2: GPCR Linker Development
Another research effort focused on using this compound to create cyclic linkers for GPCR-targeted drugs. The study revealed that the incorporation of this compound improved the selectivity and efficacy of bitopic ligands, paving the way for more effective therapeutic agents against various diseases .
Mechanism of Action
The mechanism of action of trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through its functional groups. These interactions can lead to changes in the activity or function of the target molecules, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid and analogous compounds:
Key Comparative Insights
Ring System Variations :
- Tetrahydropyran vs. Pyrrolidine/Cyclohexane : The tetrahydropyran scaffold (as in the parent compound) offers superior rigidity and stereochemical control compared to pyrrolidine (flexible) or cyclohexane (variable chair conformations) .
- Positional Isomerism : Shifting the carboxylic acid from C2 to C3 (e.g., trans-5-Boc-tetrahydropyran-3-carboxylic acid) alters hydrogen-bonding networks and steric accessibility, impacting interactions with biological targets .
- Functional Group Diversity: The Boc-guanidino group in cyclohexane derivatives enables strong ionic interactions, making them suitable for studying charge-dependent biological processes . Halogenation (e.g., Cl in the indene derivative) introduces electronic effects that can modulate reactivity and photostability .
- Synthetic Utility: The parent compound’s carboxylic acid at C2 facilitates straightforward coupling in solid-phase peptide synthesis (SPPS), whereas geminal COOH/NH-Boc groups (e.g., in Boc-4-amino-tetrahydropyran-4-carboxylic acid) complicate synthetic workflows .
Biological Activity
trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, often referred to as 5-(Boc-Ah)-THP-2-COOH, is a compound of significant interest in synthetic organic chemistry, particularly in the field of peptide chemistry and drug discovery. This article explores its biological activity, synthesis, and applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydropyran ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group. The presence of these functional groups allows for versatile reactivity in synthetic pathways, making it a valuable building block for the synthesis of peptidomimetics—molecules designed to mimic the structure and function of natural peptides while offering improved stability and resistance to enzymatic degradation.
Biological Activity
While this compound itself may not exhibit direct biological activity, its derivatives and the compounds synthesized from it often show significant bioactivity. The following sections summarize key findings regarding its biological implications:
1. Peptidomimetic Applications
The compound serves as an essential precursor in the synthesis of peptidomimetics. These derivatives can exhibit various biological activities, including antimicrobial and anticancer properties. For instance, derivatives synthesized from 5-(Boc-Ah)-THP-2-COOH have been reported to possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species .
2. Synthesis of Bioactive Compounds
The Boc-protected amino group allows for selective reactions crucial in developing pharmaceuticals. For example, it can be utilized in coupling reactions to produce γ-amino acids or other biologically relevant structures. Such compounds have demonstrated various pharmacological activities, including anti-inflammatory and neuroprotective effects .
3. Case Studies
Several studies have explored the biological activity of compounds derived from this compound:
- Antimicrobial Activity : A study reported that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against resistant bacterial strains .
- Anticancer Properties : Another study highlighted that specific derivatives showed potent inhibitory effects on cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Boc Protection : The amino group is protected using Boc anhydride under mild conditions.
- Carboxylic Acid Introduction : The carboxylic acid functionality is introduced through appropriate synthetic routes.
The adaptability of these methods allows for both laboratory-scale and industrial production with optimized yield and purity.
Comparative Analysis
To further illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tetrahydropyran-4-carboxylic Acid | Lacks Boc protection | Simpler structure; used as a building block |
| 1-Boc-4-aminopiperidine-4-carboxylic Acid | Contains a piperidine ring | Different ring structure alters reactivity |
| 5-(Boc-amino)-tetrahydrofuran-2-carboxylic Acid | Similar furan ring structure | Distinct from tetrahydropyran; different properties |
| 5-Amino-tetrahydro-pyran-2-carboxylic Acid | No Boc protection | More reactive due to unprotected amino group |
This table emphasizes that the unique combination of functionalities in this compound provides specific reactivity patterns suitable for diverse synthetic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, and how can purity be optimized?
- Methodology : Solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc)-protected amino acids is a common approach. For aqueous compatibility, Boc-amino acid nanoparticles (500–750 nm) can be synthesized via ball milling with zirconium oxide beads and PEG as a dispersant to enhance solubility . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.
- Key Parameters : Monitor reaction progress by TLC (silica gel, ninhydrin staining) and confirm Boc-deprotection kinetics using trifluoroacetic acid (TFA) in dichloromethane (1:9 v/v) .
Q. How can the structural integrity and stereochemical configuration of this compound be validated?
- Analytical Techniques :
- NMR : H and C NMR to confirm the trans-configuration (e.g., coupling constants ~8–10 Hz for axial-equatorial protons) .
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to resolve enantiomeric impurities .
- IR Spectroscopy : Compare carbonyl stretches (Boc group: ~1680–1720 cm) to reference spectra .
Q. What are the optimal storage conditions to prevent degradation?
- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the Boc group. Lyophilized samples retain stability for >12 months when desiccated .
Advanced Research Questions
Q. How does the stereochemical configuration (2S,5R) influence its utility in peptide backbone modifications?
- Impact : The trans-configuration introduces conformational rigidity, favoring β-turn motifs in peptides. Use X-ray crystallography or NOESY NMR to correlate spatial arrangement with bioactivity (e.g., receptor binding) .
- Experimental Design : Incorporate the compound into model peptides (e.g., cyclic RGD analogs) and compare conformational stability via circular dichroism (CD) spectroscopy .
Q. What strategies mitigate solubility challenges in aqueous reaction systems during SPPS?
- Nanoparticle Dispersion : Prepare water-dispersible Boc-amino acid nanoparticles (500–750 nm) via ball milling with PEG, achieving >80% solubility in PBS (pH 7.4) .
- Co-solvents : Use DMSO or tert-butanol (≤10% v/v) to enhance solubility without compromising coupling efficiency .
Q. How can contradictory data on Boc-deprotection kinetics under acidic conditions be resolved?
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
